3-methyl-5-((2,3,6-trichlorobenzyl)thio)-4H-1,2,4-triazol-4-amine
Description
Historical Development of Triazole Research
The exploration of triazoles began in earnest during the early 20th century with the discovery of Huisgen’s 1,3-dipolar cycloaddition between azides and alkynes, a reaction that laid the foundation for synthesizing 1,2,3-triazoles. However, the weak regioselectivity and high temperatures required for this process limited its utility until the advent of copper-catalyzed azide-alkyne cycloaddition reactions in 2001, which revolutionized triazole synthesis by enabling room-temperature, regioselective formation of 1,4-disubstituted triazoles. Parallel developments in 1,2,4-triazole chemistry emerged through alternative nitrogen sources and cyclization strategies. For instance, Mangarao and colleagues demonstrated in 2014 that 2,2,2-trichloroethyl imidates could undergo acid-catalyzed cyclization in polyethylene glycol to yield 1,2,4-triazoles with 92% efficiency, marking a shift toward eco-friendly solvents and mild reaction conditions. These milestones underscore the iterative refinement of triazole synthesis, driven by the need for higher yields, greener methodologies, and structural diversification.
Significance of the 4H-1,2,4-Triazole Scaffold in Contemporary Research
The 4H-1,2,4-triazole scaffold has become a cornerstone of medicinal chemistry due to its unique electronic configuration and hydrogen-bonding capabilities. Unlike its 1,2,3-triazole counterpart, the 1,2,4-triazole system permits greater substitutional flexibility at the N1, C3, and C5 positions, enabling precise modulation of physicochemical properties. This adaptability is exemplified in antifungal agents such as voriconazole, where the triazole ring coordinates with fungal cytochrome P450 enzymes, and in anticancer compounds like ribavirin, where the scaffold participates in nucleoside mimicry. Recent studies have further exploited the 4H-1,2,4-triazole core to develop inhibitors of cannabinoid receptors and neuroprotective agents, leveraging its capacity to engage diverse biological targets through π-π stacking and dipole interactions.
Table 1: Key Synthetic Methods for 4H-1,2,4-Triazole Derivatives
Relevance of Trichlorobenzyl Substituents in Nitrogen-Containing Heterocycles
The 2,3,6-trichlorobenzylthio group in 3-methyl-5-((2,3,6-trichlorobenzyl)thio)-4H-1,2,4-triazol-4-amine exemplifies the strategic use of chlorinated aromatic substituents to enhance molecular performance. Chlorine atoms induce electron-withdrawing effects that stabilize the thioether linkage while increasing lipophilicity, thereby improving membrane permeability. In analogous systems, trichlorobenzyl groups have been shown to augment antifungal activity by promoting target binding through halogen bonding with enzyme active sites. For example, azole antifungals bearing polychlorinated benzyl moieties exhibit prolonged half-lives due to reduced metabolic degradation, a principle that likely extends to this compound. Furthermore, the steric bulk of the trichlorobenzyl group may confer selectivity by preventing off-target interactions, a hypothesis supported by molecular docking studies of related triazole derivatives.
Evolution of Research on Aminotriazole Derivatives
Aminotriazoles, characterized by an amino group directly attached to the triazole ring, have undergone significant synthetic innovation since their initial discovery. Early routes relied on nucleophilic substitution reactions, but contemporary approaches emphasize multicomponent reactions and transition-metal catalysis. Kalisiak’s 2008 three-component synthesis of 2-hydroxymethyl-2H-1,2,3-triazoles from terminal alkynes, sodium azide, and formaldehyde achieved yields up to 95% under copper catalysis, demonstrating the efficiency of one-pot methodologies. Subsequent advancements, such as Chen’s oxidative cycloaddition-arylation sequence (2012), enabled the regiospecific synthesis of N2-substituted-1,2,3-triazoles with 98% yield, highlighting the role of cuprous oxide as both catalyst and oxidant. For 1,2,4-triazoles, Wang’s 2011 work illustrated the utility of hydrazonoyl hydrochlorides and aldehydes in constructing trisubstituted derivatives, with yields correlating to the electronic nature of aromatic substituents. These methods collectively underscore the field’s progression toward atom-economical, high-yield routes that accommodate diverse functional groups—a critical requirement for developing derivatives like This compound .
Synthetic Pathway for this compound
- Core Formation : Cyclocondensation of thiosemicarbazide with acetic acid derivatives yields the 4H-1,2,4-triazole-4-amine core.
- Thioether Linkage : Nucleophilic substitution at C5 using 2,3,6-trichlorobenzyl mercaptan introduces the thioether group.
- Methylation : Quaternization at N3 with methyl iodide completes the substitution pattern.
Properties
IUPAC Name |
3-methyl-5-[(2,3,6-trichlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3N4S/c1-5-15-16-10(17(5)14)18-4-6-7(11)2-3-8(12)9(6)13/h2-3H,4,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIZCSWOBLDHCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N)SCC2=C(C=CC(=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-((2,3,6-trichlorobenzyl)thio)-4H-1,2,4-triazol-4-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Trichlorobenzylthio Moiety: The trichlorobenzylthio group is attached through a nucleophilic substitution reaction, where a suitable trichlorobenzyl halide reacts with the triazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Core Triazole Formation
The 1,2,4-triazole scaffold is typically synthesized via cyclization of thiosemicarbazides or carbothioamides under alkaline conditions. For example:
-
Cyclization of N-substituted carbamothioamides with hydrazine hydrate (or derivatives) yields 3-thiol-1,2,4-triazoles, as demonstrated in the synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol .
-
Microwave-assisted cyclization using aminoguanidine hydrochloride and succinic anhydride has been employed for derivatives with propanamide side chains .
S-Alkylation for Thioether Formation
The introduction of the 2,3,6-trichlorobenzylthio group occurs via nucleophilic substitution:
-
Reaction of 3-mercapto-triazole precursors with 2,3,6-trichlorobenzyl chloride under basic conditions (e.g., KOH or NaOH) in polar aprotic solvents like DMF .
-
Catalytic use of tetrabutylammonium iodide enhances reactivity in S-alkylation reactions, as seen in analogous triazole-thiol systems .
Table 1: Representative S-Alkylation Conditions
Thioether Group (S-CH2-C6H2Cl3)
-
Oxidation : The thioether moiety can oxidize to sulfoxides or sulfones using H2O2 or meta-chloroperbenzoic acid (mCPBA), though no direct examples exist for this compound .
-
Nucleophilic Substitution : The electron-deficient trichlorobenzyl group may undergo displacement with strong nucleophiles (e.g., amines) under harsh conditions .
Amino Group (NH2 at Position 4)
-
Schiff Base Formation : Condensation with aldehydes/ketones to form imines, as observed in 4-amino-triazole derivatives .
-
Acylation : Reaction with acyl chlorides or anhydrides to yield amides, a common modification in triazole-based drug candidates .
Table 2: Functional Group Reactivity
Stability and Degradation
Scientific Research Applications
Overview
3-Methyl-5-((2,3,6-trichlorobenzyl)thio)-4H-1,2,4-triazol-4-amine is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention for its potential applications in various scientific fields, particularly in chemistry, biology, and medicine. Its unique structure allows it to interact with biological systems, making it a candidate for further research into its therapeutic properties.
Chemistry
The compound serves as a versatile building block in organic synthesis. Its triazole ring can be modified to create more complex molecules, which are crucial in developing new materials and chemical processes. Researchers have explored various synthetic routes for the compound, including:
- Formation of the Triazole Ring : Achieved through cyclization reactions involving hydrazine derivatives.
- Methyl Group Introduction : Accomplished via alkylation reactions using methylating agents.
- Attachment of Trichlorobenzylthio Moiety : Conducted through nucleophilic substitution reactions with suitable halides.
Biology
Research has indicated that this compound exhibits significant biological activities. Notably:
- Antimicrobial Properties : The compound has been investigated for its effectiveness against various bacterial and fungal strains. Studies have shown that modifications to the triazole structure can enhance antimicrobial activity, making it a candidate for developing new antifungal and antibacterial agents .
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor cell growth through mechanisms such as apoptosis induction. Molecular docking studies have identified potential targets within cancer cells, indicating its role as an antitumor agent .
Medicine
In the medical field, this compound is being explored for its therapeutic potential:
- Antiviral Effects : Research is ongoing to evaluate its efficacy against viral infections. The unique structural features of the triazole ring may provide pathways for antiviral activity by inhibiting viral replication processes.
- Pharmacological Studies : The compound's pharmacokinetics and safety profiles are under investigation to assess its viability as a therapeutic agent in clinical settings.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-methyl-5-((2,3,6-trichlorobenzyl)thio)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The table below compares key analogs, highlighting substituent-driven variations in melting points, solubility, and electronic properties:
Key Observations :
- Halogen Substitution : Chlorine and fluorine substituents increase melting points due to enhanced intermolecular interactions (e.g., halogen bonding). The 4-chlorobenzyl analog (11) has a higher melting point (198–199°C) than the 4-fluoro derivative (7, 186–187°C) .
- Aryl vs. Heteroaryl Groups : Pyridinyl substituents (e.g., 3b, 3c) may enhance coordination capabilities compared to phenyl groups, as seen in , where triazole ligands with pyridinyl groups form stable metal complexes.
Pharmacological and Functional Comparisons
Antimicrobial and Anticancer Activity
- highlights triazolothiadiazines (structurally related to triazole-4-amines) as potent antimicrobial and anticancer agents. The target compound’s trichlorobenzyl group may enhance lipophilicity, improving membrane permeability and activity against Gram-positive bacteria .
- reports tyrosinase inhibition by fluorobenzylthio-triazoles, suggesting that halogenated analogs like the target compound could have similar enzyme-inhibitory properties .
Coordination Chemistry
- compares triazole ligands with aminomethyl or pyridinyl substituents, noting that donor atom distribution (N,S) influences metal-binding affinity. The target compound’s sulfur and triazole nitrogen atoms may enable chelation of transition metals like Cu(II), relevant for catalytic or magnetic applications .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : The trichlorobenzyl group’s electron-withdrawing nature may stabilize the triazole ring, affecting reactivity in nucleophilic substitutions or metal coordination .
- Substituent Position : Chlorine at the 2,3,6-positions (target compound) vs. 4-position (compound 11) alters steric and electronic profiles. Ortho-substituted chlorines may hinder rotational freedom, impacting binding to biological targets .
Biological Activity
3-Methyl-5-((2,3,6-trichlorobenzyl)thio)-4H-1,2,4-triazol-4-amine is a synthetic organic compound belonging to the class of triazole derivatives. This compound has garnered attention due to its diverse biological activities, particularly in the fields of agriculture and medicine. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and various applications supported by research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazole Ring : Achieved through cyclization reactions involving hydrazine derivatives.
- Methyl Group Introduction : Conducted via alkylation using methylating agents such as methyl iodide.
- Attachment of Trichlorobenzylthio Moiety : This is accomplished through nucleophilic substitution reactions with appropriate trichlorobenzyl halides.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. The compound has been tested against various bacterial and fungal strains:
- Bacterial Activity : Studies have shown that compounds similar to this compound can inhibit the growth of Gram-positive and Gram-negative bacteria .
- Fungal Activity : Triazoles are widely recognized for their antifungal properties. The compound has demonstrated efficacy against several pathogenic fungi, making it a potential candidate for agricultural fungicides .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Research into related triazole compounds has revealed:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the inhibition of specific enzymes involved in cell proliferation and survival pathways .
- Case Studies : In vitro studies have shown promising results in reducing cell viability in various cancer cell lines when treated with triazole derivatives .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes critical for microbial and cancer cell metabolism.
- Receptor Modulation : It could also interact with cellular receptors that regulate apoptotic pathways or immune responses .
Applications in Agriculture
The herbicidal properties of triazole compounds are well-documented. This compound is being explored as a potential herbicide due to its selective toxicity towards weeds while being less harmful to crops:
| Activity Type | Target Organisms | Efficacy |
|---|---|---|
| Antibacterial | Gram-positive bacteria | Moderate |
| Antifungal | Pathogenic fungi | High |
| Anticancer | Various cancer cells | Promising |
Q & A
Q. What are the standard synthetic routes for 3-methyl-5-((2,3,6-trichlorobenzyl)thio)-4H-1,2,4-triazol-4-amine, and how can reaction efficiency be optimized?
Answer: The synthesis typically involves nucleophilic substitution between 2,3,6-trichlorobenzyl chloride and a triazole-5-thiol derivative under basic conditions. A common protocol includes:
- Dissolving 1H-1,2,4-triazol-5-thiol in methanol with NaOH or KCO as a base .
- Adding 2,3,6-trichlorobenzyl chloride dropwise at 60–80°C for 4–6 hours.
- Isolation via filtration or extraction, followed by recrystallization.
Optimization strategies:
- Microwave-assisted synthesis reduces reaction time from hours to minutes (e.g., 10–20 minutes at 100°C) and improves yields (up to 90%) by enhancing reaction kinetics .
- Use of polar aprotic solvents (e.g., DMF) can increase solubility of intermediates.
Table 1: Comparison of Conventional vs. Microwave Synthesis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 4–6 hours | 10–20 minutes |
| Yield | 60–75% | 85–90% |
| Temperature | 60–80°C | 100°C |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Answer: A multi-technique approach is recommended:
- NMR spectroscopy: Analyze H and C NMR to confirm substitution patterns (e.g., benzyl-thioether linkage at C5 and methyl group at N3). Discrepancies in aromatic proton signals may indicate impurities .
- Mass spectrometry (MS): Validate molecular weight (e.g., [M+H] peak at m/z 375.2 for CHClNS) .
- X-ray crystallography: Use SHELX software for single-crystal refinement to resolve ambiguous stereochemistry or hydrogen bonding networks .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Answer:
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, the electron-withdrawing trichlorobenzyl group may stabilize the thioether linkage, influencing redox behavior .
- Molecular docking: Simulate interactions with biological targets (e.g., ketol-acid reductoisomerase) to identify substituents that improve binding affinity. Substituents at the triazole ring’s N4 position have shown enhanced antimicrobial activity in analogs .
Table 2: Key Computational Parameters for Bioactivity Prediction
| Parameter | Target Value/Insight | Reference |
|---|---|---|
| LogP (Lipophilicity) | ~3.5 (optimizes membrane permeability) | |
| Polar Surface Area | <80 Ų (enhances bioavailability) |
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
Answer:
- 2D NMR techniques: Use HSQC and COSY to assign proton-carbon correlations and identify coupling from conformational isomerism (e.g., restricted rotation in the benzyl-thioether group) .
- Variable-temperature NMR: Elevate temperature to 50°C to coalesce split signals caused by slow rotational exchange .
- Comparative analysis: Cross-reference with structurally similar compounds (e.g., 3-((4-fluorobenzyl)thio)-1H-1,2,4-triazol-5-amine) to validate assignments .
Q. What methodologies are recommended for evaluating the compound’s mechanism of action in antimicrobial assays?
Answer:
- Enzyme inhibition assays: Measure IC values against ketol-acid reductoisomerase (KARI) using spectrophotometric methods (e.g., NADPH depletion at 340 nm) .
- Time-kill kinetics: Monitor bacterial growth (OD) over 24 hours to distinguish bactericidal vs. bacteriostatic effects.
- Resistance studies: Serial passage assays under sub-inhibitory concentrations to assess mutation frequency .
Table 3: Example Bioactivity Data for Triazole Derivatives
| Compound | MIC (μg/mL) | Target Enzyme IC (μM) | Reference |
|---|---|---|---|
| Target compound | 1.5–3.1 | 0.85 (KARI) | |
| 3-((4-Fluorobenzyl)thio) analog | 6.25 | 1.2 (KARI) |
Q. How can researchers address low solubility in aqueous buffers during bioassays?
Answer:
Q. What advanced techniques are suitable for studying redox behavior in electrochemical applications?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
